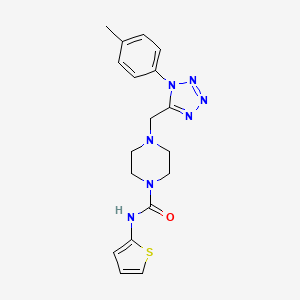

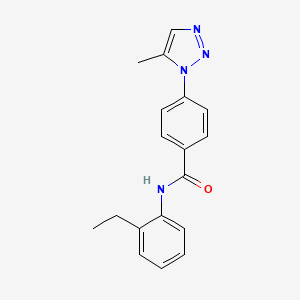

![molecular formula C24H27N9O3 B2417062 N-(2-(4-(4-(pyrimidin-2-yl)pipérazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)éthyl)-3,4-diméthoxybenzamide CAS No. 1021025-54-6](/img/structure/B2417062.png)

N-(2-(4-(4-(pyrimidin-2-yl)pipérazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)éthyl)-3,4-diméthoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-dimethoxy-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C24H27N9O3 and its molecular weight is 489.54. The purity is usually 95%.

BenchChem offers high-quality 3,4-dimethoxy-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-dimethoxy-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chimie médicinale et développement de médicaments

Activité antifongique : Les pyrimido[1,2-a]indoles, y compris notre composé d'intérêt, présentent des propriétés antifongiques . Les chercheurs ont étudié leur efficacité contre les infections fongiques, ce qui en fait des candidats prometteurs pour le développement de médicaments.

Effets hypoglycémiques : Ces composés ont également démontré une activité hypoglycémique . Leur rôle potentiel dans la gestion du diabète mérite une exploration plus approfondie.

Traitement de l'athérosclérose : Des études suggèrent que les pyrimido[1,2-a]indoles peuvent être efficaces dans le traitement de l'athérosclérose . Leur impact sur le métabolisme lipidique et la santé vasculaire est une voie de recherche passionnante.

Matériaux de départ pour la synthèse de médicaments : Les pyrimido[1,2-a]indoles peuvent servir de matériaux de départ précieux pour la synthèse d'autres molécules biologiquement actives . Les chercheurs ont tiré parti de leur structure unique pour créer de nouveaux candidats médicaments.

Synthèse organique

Annulation du cycle pyrimidine aux 2-aminoindoles : Les dérivés de 2-aminoindoles sont des substrats couramment utilisés pour assembler les systèmes cycliques pyrimido[1,2-a]indole et indolo[1,2-a]quinazoline. En particulier, une synthèse à trois composants implique la combinaison d'éthyl 2-amino-1H-indole-3-carboxylates, d'alcynes terminaux et de chlorures de benzoyle. La méthode utilise des réactions de Sonogashira et une cyclocondensation [3+3] .

Cyclisation en cascade catalysée par l'ytterbium : Une approche alternative utilise la cyclisation en cascade catalysée par l'ytterbium, impliquant des indoles, des alcynes terminaux et des aldéhydes aromatiques. Cette méthode permet d'accéder aux pyrimido[1,2-a]indoles .

Biologie végétale

Dérivés indoliques dans les plantes : L'acide indole-3-acétique, une hormone végétale, est produite par la dégradation du tryptophane dans les plantes supérieures. Bien que ne se rapportant pas directement à notre composé, cela met en évidence l'importance plus large des dérivés indoliques en biologie végétale .

En résumé, N-(2-(4-(4-(pyrimidin-2-yl)pipérazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)éthyl)-3,4-diméthoxybenzamide est prometteur en chimie médicinale, en synthèse organique et potentiellement même en biologie végétale. Ses applications multiformes en font un sujet intrigant pour la recherche en cours. 🌱🔬🧪 .

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, such as phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Mode of Action

The presence of the pyrimidin-2-yl and piperazin-1-yl groups in the compound suggests potential interactions with nucleic acids and proteins .

Biochemical Pathways

The compound may affect various biochemical pathways due to its potential interactions with multiple targets. For instance, inhibition of phosphodiesterase type 5 could affect cyclic guanosine monophosphate (cGMP) levels, influencing vasodilation and other cellular processes . .

Pharmacokinetics

The compound’s degree of lipophilicity, which is often indicative of its ability to diffuse into cells, suggests that it may have good bioavailability .

Result of Action

Similar compounds have been found to exhibit substantial antiviral activity , suggesting potential therapeutic applications.

Propriétés

IUPAC Name |

3,4-dimethoxy-N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N9O3/c1-35-19-5-4-17(14-20(19)36-2)23(34)25-8-9-33-22-18(15-30-33)21(28-16-29-22)31-10-12-32(13-11-31)24-26-6-3-7-27-24/h3-7,14-16H,8-13H2,1-2H3,(H,25,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQPONURIOMERFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=NC=CC=N5)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N9O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate](/img/structure/B2416979.png)

![3-(2,5-dimethylbenzyl)-8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2416981.png)

![(2-Amino-1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)indolizin-3-yl)(4-ethoxyphenyl)methanone](/img/structure/B2416982.png)

![N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-4-methylbenzamide](/img/structure/B2416987.png)

![2-Cyclopropyl-5-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2416991.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2416992.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[3-(dimethylamino)acryloyl]-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2416995.png)

![2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2416996.png)